![molecular formula C8H9N3O2 B1420995 ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate CAS No. 1217863-08-5](/img/structure/B1420995.png)
ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate, also known as ECPC, is an organic compound commonly used in laboratory experiments. ECPC is a synthetic compound composed of carbon, hydrogen, nitrogen, and oxygen atoms. ECPC is a colorless solid, odorless, and has a melting point of 92-94°C. ECPC is a versatile compound and has been used in a variety of scientific applications, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate: is a valuable precursor in the synthesis of various heterocyclic compounds. These compounds, such as indoles and indolizines, are structurally diverse and have significant biological and optical properties. They are synthesized through classical and non-classical pathways, and their derivatives are explored for potential applications in treating a broad range of diseases due to their bioactive properties .
Green Chemistry Applications
In the realm of green chemistry, this compound is utilized to develop new synthetic pathways that are environmentally friendly. It serves as a building block for creating small molecule libraries that are essential for drug discovery and pharmaceutical research. The focus is on minimizing the use of hazardous substances and promoting sustainable practices in chemical synthesis .
Carboxylic Acid Ester Synthesis
The compound plays a crucial role in the advancement of carboxylic acid ester synthesis. It acts as an intermediate in reactions where carboxylic acids are either electrophiles or nucleophiles. This process is fundamental in organic chemistry, as esters are a common functional group in organic compounds, drugs, and natural products .
Mechanism of Action
Target of Action
Compounds like “ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate” are often used in organic synthesis . They can act as precursors for the synthesis of a variety of heterocyclic compounds . The specific targets would depend on the final compound synthesized and its intended use.
Mode of Action
These compounds can act as both N- and C-nucleophiles, enabling reactions with common bidentate reagents to form a variety of heterocyclic compounds . The cyano and carbonyl groups in these compounds are suitably situated to enable such reactions .
Biochemical Pathways
The specific biochemical pathways affected would depend on the final compound synthesized and its intended use. For example, some compounds might inhibit certain enzymes, affecting the metabolic pathways those enzymes are involved in .
Pharmacokinetics
Similar compounds might be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The results of the action of “ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate” would depend on the final compound synthesized and its intended use. Some compounds might have therapeutic effects, while others might be used in research or industrial applications .
Action Environment
The action, efficacy, and stability of “ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate” can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s reactivity and the success of the reactions it’s involved in.
properties
IUPAC Name |
ethyl 1-(cyanomethyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWKXCFPDGXNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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